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molecular formula C12H13NO2 B8406018 (1,4-Dimethyl-1H-indol-3-yl)-acetic acid

(1,4-Dimethyl-1H-indol-3-yl)-acetic acid

Cat. No. B8406018
M. Wt: 203.24 g/mol
InChI Key: KEAFSGMLHWMNLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08969348B2

Procedure details

(1,4-Dimethyl-1H-indol-3-yl)-acetonitrile (6.0 g, 33 mmol) is suspended in ethanol (150 mL) and then potassium hydroxide (10.6 g, 162 mmol) in water (150 mL) is added to the solution. The reaction is stirred and then heated to reflux for 16 hours. the reaction is then cooled to room temperature and diluted with water. The aqueous layer is washed with DCM (3×150 mL) and then the water layer is cooled to zero and acidified with the addition of 12N HCl. The resulting suspension is extracted with DCM (3×100 mL) and the organic layers are combined, filtered and evaporated in vacuo. The resulting product is used without further purification (3.9 g, 20 mmol, 60%) LC/MS (M++1): 204.7.
Name
(1,4-Dimethyl-1H-indol-3-yl)-acetonitrile
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[C:5](=[C:6]([CH3:11])[CH:7]=[CH:8][CH:9]=2)[C:4](CC#N)=[CH:3]1.[OH-:15].[K+].[CH2:17]([OH:19])[CH3:18]>O>[CH3:1][N:2]1[C:10]2[C:5](=[C:6]([CH3:11])[CH:7]=[CH:8][CH:9]=2)[C:4]([CH2:18][C:17]([OH:15])=[O:19])=[CH:3]1 |f:1.2|

Inputs

Step One
Name
(1,4-Dimethyl-1H-indol-3-yl)-acetonitrile
Quantity
6 g
Type
reactant
Smiles
CN1C=C(C2=C(C=CC=C12)C)CC#N
Step Two
Name
Quantity
10.6 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 hours
Duration
16 h
WASH
Type
WASH
Details
The aqueous layer is washed with DCM (3×150 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the water layer is cooled to zero
ADDITION
Type
ADDITION
Details
acidified with the addition of 12N HCl
EXTRACTION
Type
EXTRACTION
Details
The resulting suspension is extracted with DCM (3×100 mL)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting product is used without further purification (3.9 g, 20 mmol, 60%) LC/MS (M++1)

Outcomes

Product
Name
Type
Smiles
CN1C=C(C2=C(C=CC=C12)C)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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